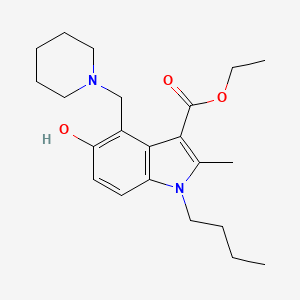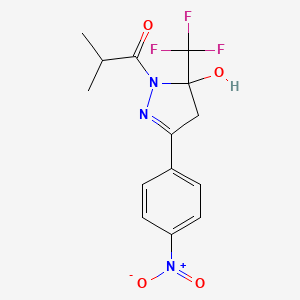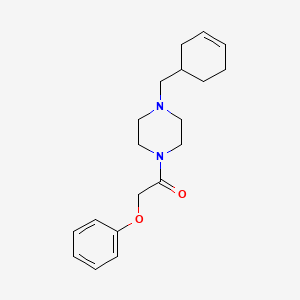![molecular formula C12H17BrO2 B5204278 2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B5204278.png)
2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene, commonly known as BDB, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been widely studied for its potential therapeutic benefits in treating various mental health disorders.
作用机制
The exact mechanism of action of BDB is not fully understood, but it is believed to act on the serotonergic system in the brain. BDB has been shown to bind to the serotonin transporter (SERT) and inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is thought to be responsible for the antidepressant and anxiolytic effects of BDB.
Biochemical and Physiological Effects:
BDB has been found to have a number of biochemical and physiological effects in preclinical models. It has been shown to increase the production of BDNF, as mentioned earlier. Additionally, BDB has been found to decrease the levels of pro-inflammatory cytokines, which are molecules that are involved in the immune response. This anti-inflammatory effect may be responsible for some of the therapeutic benefits of BDB.
实验室实验的优点和局限性
One advantage of using BDB in lab experiments is that it has been well studied and its synthesis method is well established. Additionally, BDB has been found to have a relatively low toxicity profile in preclinical models. However, one limitation of using BDB in lab experiments is that its exact mechanism of action is not fully understood. Additionally, the effects of BDB may vary depending on the dose and duration of treatment.
未来方向
There are several future directions for research on BDB. One area of interest is the potential use of BDB in the treatment of depression and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of BDB and to determine the optimal dose and duration of treatment. Finally, more research is needed to determine the long-term effects of BDB treatment and its potential for abuse.
Conclusion:
In conclusion, BDB is a chemical compound that has been widely studied for its potential therapeutic benefits. Its synthesis method is well established, and it has been found to have antidepressant, anxiolytic, and anti-inflammatory effects in preclinical models. While there are limitations to using BDB in lab experiments, further research is needed to fully understand its potential therapeutic benefits and to determine the optimal dose and duration of treatment.
合成方法
The synthesis of BDB involves the reaction of 2-bromoethanol with 1,4-dimethyl-2-nitrobenzene in the presence of a strong base such as sodium hydride. The resulting intermediate is then reacted with ethylene oxide to form BDB. This synthesis method has been well established in the literature and has been used to produce BDB for research purposes.
科学研究应用
BDB has been the subject of numerous scientific studies due to its potential therapeutic benefits. It has been shown to have antidepressant, anxiolytic, and anti-inflammatory effects in preclinical models. Additionally, BDB has been found to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
属性
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-10-3-4-11(2)12(9-10)15-8-7-14-6-5-13/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDLQENWWAPAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-acetyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5204196.png)
![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5204200.png)
![N-[2-(4-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5204202.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide](/img/structure/B5204219.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5204228.png)

![7-benzoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5204243.png)
![6-(4-fluorophenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B5204252.png)
![4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204260.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5204270.png)

![5-methoxy-3-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B5204289.png)